molecular formula C23H26BrN3O2 B2511630 1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-1-one CAS No. 384798-42-9

1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-1-one

Cat. No. B2511630
CAS RN: 384798-42-9
M. Wt: 456.384
InChI Key: VGCRRIBTJRGXCU-UHFFFAOYSA-N
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Description

The compound "1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-1-one" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. While the specific papers provided do not directly discuss this compound, they do provide insight into similar compounds that can help infer the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of related bromophenyl compounds involves multicomponent reactions, as seen in the first paper, where 3-methylbenzaldehyde, 3-(4-bromophenyl)isoxazol-5(4H)-one, and kojic acid undergo an electrochemically induced transformation to yield a complex isoxazolone derivative . Similarly, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which are prepared by reducing substituted nitrobenzene compounds . These methods suggest that the compound of interest could also be synthesized through a multicomponent reaction or by functionalizing a pyrazole core with appropriate substituents.

Molecular Structure Analysis

The molecular structure of bromophenyl-containing compounds is typically confirmed using spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry, as well as X-ray crystallography . These techniques would likely be employed to determine the structure of "1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-1-one" and confirm the positions of the bromophenyl and methoxyphenyl groups on the pyrazole core, as well as the pyrrolidinyl side chain.

Chemical Reactions Analysis

The chemical reactivity of bromophenyl compounds can be influenced by the presence of electron-donating or electron-withdrawing groups. In the first paper, the bromophenyl compound is used as a key intermediate in the synthesis of a compound with potential biomedical applications . The presence of a bromine atom suggests that the compound could participate in further chemical reactions, such as palladium-catalyzed coupling reactions, to introduce additional functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of a bromine atom suggests a relatively high molecular weight and potential reactivity in substitution reactions. The methoxy group could confer additional stability to the pyrazole ring and influence the compound's solubility in organic solvents. The pyrrolidinyl group could affect the compound's boiling point and melting point, as well as its potential biological activity. The compound's insecticidal and fungicidal activities could be evaluated using methods similar to those described in the second paper, such as larvicidal tests and mycelium growth rate assays .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the potential of pyrazoline derivatives, such as 1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-1-one, in exhibiting significant antimicrobial properties. A study highlighted that compounds containing a methoxy group showed high antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole, indicating their promise in the development of new antimicrobial agents (Kumar et al., 2012).

Structural and Spectroscopic Characterization

Further research into pyrazoline compounds has focused on their structural and spectroscopic characterization. For instance, derivatives have been synthesized and their crystal structures determined, providing insights into their potential applications in various fields, including material science and drug design (Loh et al., 2013).

Anticancer and Antimicrobial Potential

Recent studies also explore the anticancer and antimicrobial potential of pyrazoline derivatives. One particular study focused on the analysis of spectroscopic and quantum chemical calculations, highlighting the antimicrobial activity of a specific bioactive molecule and its antifungal and antibacterial effects, suggesting its use in therapeutic applications (Viji et al., 2020).

Pharmacological Evaluation

The pharmacological evaluation of new series of pyrazoline-based thiazolidin-4-one derivatives has shown significant properties related to anticancer and HIV treatment. This opens up avenues for the use of these compounds in the development of new therapeutic drugs (Patel et al., 2013).

DNA Interaction and Cytotoxicity

Rhenium(I) complexes containing pyrazoline ligands have been studied for their DNA interaction and cytotoxicity against cancer cell lines, revealing their potential as anticancer agents. This underscores the importance of pyrazoline derivatives in the development of new chemotherapy drugs (Varma et al., 2020).

properties

IUPAC Name

1-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-3-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26BrN3O2/c1-29-20-10-6-18(7-11-20)22-16-21(17-4-8-19(24)9-5-17)25-27(22)23(28)12-15-26-13-2-3-14-26/h4-11,22H,2-3,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCRRIBTJRGXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCN3CCCC3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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